molecular formula C7H11IN2O B2849234 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole CAS No. 1639858-69-7

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

Cat. No. B2849234
CAS RN: 1639858-69-7
M. Wt: 266.082
InChI Key: AVGLUHWXWYETOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole, also known as 1-EtO-3-I-Py, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects that have made it attractive for use in laboratory experiments.

Scientific Research Applications

Synthesis and Modification

  • A study by Mažeikaitė et al. (2014) demonstrates the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, offering a synthetic route for valuable intermediates. This work includes the protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives and the investigation of ethoxyethyl protecting group migration. They also explored the synthetic possibilities of Sonogashira cross-coupling reactions with these derivatives (Mažeikaitė, Sūdžius, Urbelis, & Labanauskas, 2014).

Cross-Coupling Reactions

  • Coutant and Janin (2014) conducted extensive studies on the Negishi palladium-catalyzed cross-coupling reactions involving 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This led to the synthesis of original 4-benzyl-3-ethoxy-1H-pyrazoles derivatives, which are crucial building blocks for new chemical entities (Coutant & Janin, 2014).

Structural Analysis and Tautomerism

  • The study of NH-pyrazoles, including those with ethoxyethyl groups, was performed by Cornago et al. (2009). They determined the structures of NH-pyrazoles using X-ray crystallography and explored the tautomerism in these compounds through NMR spectroscopy. This research is significant for understanding the structural properties of such compounds (Cornago et al., 2009).

Dehydration and Iodination Studies

  • Waldo, Mehta, and Larock (2008) explored the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, providing insights into the synthesis of 1-acyl-4-iodo-1H-pyrazoles. This is relevant for the synthesis of functionally substituted pyrazoles (Waldo, Mehta, & Larock, 2008).

Building Block Preparation

  • Guillou and Janin (2010) reported the preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate and its transformation into iodinated isomers, crucial for accessing various pyrazole series. This work illustrates the versatility of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives in synthesizing new chemical entities (Guillou & Janin, 2010).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

: Material Safety Data Sheet (MSDS)

properties

IUPAC Name

1-(1-ethoxyethyl)-3-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGLUHWXWYETOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=CC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

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